Cuprous thiocyanate

Catalog No.
S580966
CAS No.
1111-67-7
M.F
CHNS.Cu
CHCuNS
M. Wt
122.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cuprous thiocyanate

CAS Number

1111-67-7

Product Name

Cuprous thiocyanate

IUPAC Name

copper;thiocyanic acid

Molecular Formula

CHNS.Cu
CHCuNS

Molecular Weight

122.64 g/mol

InChI

InChI=1S/CHNS.Cu/c2-1-3;/h3H;

InChI Key

WEKJRGBVEBCTRF-UHFFFAOYSA-N

SMILES

C(#N)[S-].[Cu+]

Synonyms

copper thiocyanate, cuprous thiocyanate, CuSCN

Canonical SMILES

C(#N)S.[Cu]

Catalysis

Cuprous thiocyanate acts as a catalyst in various organic synthesis reactions, including:

  • Click chemistry: This approach allows the rapid and efficient formation of new molecules by joining two building blocks using a cycloaddition reaction. CuSCN serves as a catalyst in several click reactions, such as the Huisgen cycloaddition between azides and alkynes .
  • Coupling reactions: These reactions involve the formation of carbon-carbon bonds between two different organic molecules. CuSCN can be used as a catalyst in Sonogashira coupling, which is a type of palladium-catalyzed cross-coupling reaction for the synthesis of alkynes .
  • Polymerization reactions: CuSCN can be used as a catalyst or co-catalyst in the polymerization of various monomers, including the synthesis of conducting polymers .

Photovoltaics

Cuprous thiocyanate is being explored as a potential material for perovskite solar cells, a type of next-generation solar cell technology with the potential for high efficiency and low cost. CuSCN is being investigated as a hole transport layer (HTL) in these cells, which plays a crucial role in efficient charge collection and transport .

Sensors

Due to its ability to interact with specific ions, CuSCN is being explored for the development of selective sensors for various analytes, including:

  • Thiocyanate (SCN-) detection: CuSCN can be used in ion-selective electrodes for the detection of SCN- ions in environmental samples .
  • Heavy metal ion detection: Studies are exploring the use of CuSCN-based materials for the detection of heavy metal ions like mercury and lead, which are environmental pollutants .

Cuprous thiocyanate, with the chemical formula CuSCN, is an inorganic compound that appears as a white solid, although commercial samples may exhibit a yellow hue. It is characterized by its air stability and is known for its low solubility in water, making it useful in various applications. The compound features a tetrahedral coordination geometry around the copper(I) ion, where the thiocyanate ion acts as a bridging ligand, forming a coordination polymer structure. Cuprous thiocyanate is recognized for its semiconductor properties, particularly its wide band gap of approximately 3.6 electron volts, which allows it to be transparent to visible and near-infrared light .

The mechanism of action of cuprous thiocyanate depends on the specific application. In photovoltaics, it acts as a hole transport material (HTM). During light absorption in a solar cell, CuSCN aids in transporting positive charges (holes) generated in the active layer to the electrode, improving device efficiency [].

  • Decomposition: Upon heating, cuprous thiocyanate can decompose into copper(I) sulfide and sulfur dioxide.
  • Formation from Copper(II) Thiocyanate: It can be synthesized through the reduction of copper(II) thiocyanate in aqueous solutions, leading to the release of thiocyanic acid and hydrogen cyanide .
  • Reactivity with Alkali Metal Thiocyanates: Cuprous thiocyanate can be prepared by reacting alkali metal thiocyanates with copper(I) chloride at elevated temperatures (80-90°C) .

Research on the biological activity of cuprous thiocyanate indicates potential antimicrobial properties. It has been studied for its effectiveness as a biocide in antifouling paints, where it serves to inhibit the growth of marine organisms on ship hulls. The compound's ability to release copper ions contributes to its toxicity against various microorganisms .

Several methods are employed for synthesizing cuprous thiocyanate:

  • Direct Reaction: A common method involves reacting copper(II) sulfate with sodium thiocyanate in an acidic medium, often using sulfurous acid as a reducing agent. This process yields cuprous thiocyanate as a white precipitate .
  • Thermal Decomposition: Cuprous thiocyanate can also be formed from the thermal decomposition of black copper(II) thiocyanate .
  • Metathesis Reaction: A more recent patent describes a metathesis reaction involving concentrated solutions of sodium or potassium thiocyanate and copper sulfate under controlled conditions, yielding cuprous thiocyanate with specific particle size distributions .

Cuprous thiocyanate finds utility in various fields:

  • Antifouling Paints: Its biocidal properties make it effective in marine coatings to prevent biofouling on ships .
  • Semiconductors: Due to its semiconductor characteristics, it is used in photovoltaic cells as a hole conductor and in dye-sensitized solar cells .
  • Industrial Uses: It serves as a pigment in plastics and coatings, as well as in the production of certain pharmaceuticals and agrochemicals .

Studies have explored the interactions of cuprous thiocyanate with other compounds and its role in various chemical processes:

  • Copper Complexation: Cuprous thiocyanate can interact with other metal ions to form complexes, which may exhibit different properties compared to the free compound.
  • Electrochemical Behavior: Research has investigated its electrochemical properties, particularly in relation to its use as a hole transport material in organic electronic devices .

Cuprous thiocyanate shares similarities with other copper-based compounds but has distinct characteristics:

Compound NameFormulaKey Characteristics
Copper(I) ThiocyanateCuSCNWhite solid; semiconductor; used in antifouling paints
Copper(II) ThiocyanateCu(SCN)₂Black solid; forms from reaction of copper(II) salts; less stable than cuprous form
Copper(I) ChlorideCuClWhite solid; used in organic synthesis; less soluble than cuprous thiocyanate
Copper(I) OxideCu₂ORed solid; used in ceramics and electronics; different oxidation state

Uniqueness of Cuprous Thiocyanate

Cuprous thiocyanate's unique attributes lie in its combination of semiconductor properties and biocide effectiveness, making it particularly valuable for applications that require both electronic functionality and environmental protection against biological growth.

This comprehensive overview highlights cuprous thiocyanate's multifaceted nature, emphasizing its significance across various scientific and industrial domains.

Solvothermal synthesis represents one of the most versatile approaches for creating CuSCN coordination networks with diverse structural characteristics. This method typically involves reactions between CuSCN and various N-heterocyclic ligands under elevated temperature and pressure conditions in sealed vessels.

Reactions of CuSCN with ligands such as 4-amine-3,5-bis(3-pyridyl)-1,2,4-triazole (3-Abpt), 5-(4-pyridyl)tetrazole (4-Ptz), and 2-(n-pyridyl)benzimidazole (n-PyHBIm) in acetonitrile under solvothermal conditions yield fascinating coordination polymers with varied structural features. The resulting structures demonstrate remarkable diversity based on the coordination modes of the thiocyanate ion and the binding geometries of the organic ligands.

Table 1: Selected CuSCN Coordination Polymers via Solvothermal Synthesis

CompoundLigandStructure TypeThiocyanate CoordinationReference
[Cu₅(SCN)₅(3-Abpt)₂]3-Abpt3D framework1,1,1,3-μ₄-tetradentate
[Cu(SCN)(3-Abpt)]3-Abpt2D network (4.8²)Unidentate
[Cu(SCN)(4-Ptz)]4-Ptz1D ladder-likeBidentate
[Cu₂(SCN)₂(4-PyHBIm)]4-PyHBIm2D layer1,1,3-μ₃-thiocyanate
[Cu₂(SCN)₂(3-PyHBIm)]3-PyHBIm2D network (6³)1,1,3-μ₃-thiocyanate
[Cu₂(SCN)₂(2-PyBIm)(2-PyHBIm)]2-PyBIm/2-PyHBIm1D helical chain1,3-μ₂-thiocyanate

The coordination diversity of thiocyanate plays a pivotal role in determining the final architecture of these networks. The thiocyanate ion can coordinate through its sulfur end, nitrogen end, or both, leading to various bridging modes that influence the dimensionality of the resulting structures. Studies have revealed that when two amine ligands coordinate per copper atom, the structure invariably produces a polymer (denoted as type A). When a single amine ligand coordinates per copper atom, three outcomes are possible: a polymer with a vacant coordination site (type A'), a ladder (double chain) structure (type B), or a sheet network (type C).

Direct reactions of CuSCN with substituted pyridine and aliphatic amine ligands (L) produce networks with distinct structural motifs depending on the ligand and reaction conditions. These include:

  • (CuSCN)L sheets (L = 3-chloro- and 3-bromopyridine, N-methylmorpholine)
  • (CuSCN)L ladders (L = 2-ethylpyridine, N-methylpiperidine)
  • (CuSCN)L chains (L = 2,4,6-collidine)
  • (CuSCN)L₂ chains (L = 4-ethyl- and 4-t-butylpyridine, piperidine, and morpholine)

The thermal stability of these coordination networks is noteworthy, with most complexes remaining stable up to 230-290°C. However, amine ligands in many cases can be thermally released at temperatures below 100°C. This property allows for potential post-synthetic modification of these materials.

Solution-Processed Deposition Techniques for Thin Film Fabrication

Solution processing of CuSCN has emerged as a cost-effective approach for fabricating thin films, particularly for applications in photovoltaics and optoelectronics. Various solution deposition techniques have been developed to create high-quality CuSCN thin films with controlled morphology and thickness.

The Successive Ionic Layer Adsorption and Reaction (SILAR) method represents a simple yet effective approach for depositing CuSCN thin films at room temperature. This technique involves alternating immersion of a substrate in solutions containing the precursor ions, followed by rinsing steps. Studies have shown that SILAR-deposited CuSCN films exhibit preferential orientation along the c-axis with dense and uniform morphology. The resulting films typically contain two classes of CuSCN particles: larger particles (50-100 nm) and smaller ones (20-30 nm).

Table 2: Key Parameters Influencing SILAR Deposition of CuSCN Films

ParameterOptimal ConditionEffect on Film QualityReference
Molar ratio of S₂O₃²⁻ to Cu²⁺High concentrationEnhanced film growth
Substrate rinsing modeAfter multiple reaction cyclesBetter film quality
Growth temperatureRoom temperature (20-25°C)Beneficial for high-quality films
Film thicknessApplication-dependentControls optical transmittance (50-70% at 400-800 nm)

Solution processing of CuSCN as a hole transport layer (HTL) in perovskite solar cells has demonstrated significant advantages over conventional materials. CuSCN is highly transparent, stable, low-cost, and easy to solution process, making it an attractive replacement for existing organic and inorganic metal oxide hole transporting materials. In perovskite solar cells, solution-processed CuSCN increases the open circuit voltage by approximately 0.23 V compared to devices based on poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS), resulting in superior power conversion efficiency.

The choice of solvent significantly impacts the properties of CuSCN films. Recent research has explored the use of various solvents including dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 1-methyl-2-pyrrolidinone (NMP) as alternatives to traditional solvents like ammonium hydroxide. These alternative solvents affect surface roughness, polymorphism, and surface chemistry of the resulting CuSCN layers, which in turn influence the performance of devices incorporating these films.

Electrodeposition Mechanisms and Template-Assisted Growth

Electrochemical deposition offers precise control over the growth of CuSCN films and nanostructures, enabling the fabrication of materials with tailored properties for specific applications. This approach involves the use of electrolytes containing Cu(II) species and thiocyanate ions to deposit CuSCN through controlled reduction processes.

Electrodeposited CuSCN thin films and nanowires exhibit high crystalline quality with near-stoichiometric composition. X-ray photoelectron spectroscopy (XPS) and Raman spectroscopy have revealed that in these materials, the thiocyanate ion is bound to copper predominantly through its sulfur end (approximately 86-88%), with a smaller fraction bound via the nitrogen end (approximately 12-14%). This binding preference influences the electronic and optical properties of the resulting materials.

Table 3: Characteristics of Electrodeposited CuSCN Structures

Structure TypeMorphologyBinding ModeOptical PropertiesReference
Thin filmsUniform layersS-end dominant (86-88%)Multiple band gaps due to domain structure
NanowiresHigh aspect ratio structuresS-end dominant (86-88%)Prominent absorption tail
Taper-shaped arraysUpended tapers perpendicular to substratePreferential growth along c-axis-

A novel approach involves the formation of upended taper-shaped CuSCN arrays on copper substrates through a liquid-solid reaction between thiocyanate ammonium solution and the copper substrate itself, assisted by formamide. These arrays grow approximately perpendicular to the copper substrate surface, with each crystal demonstrating an upended taper-like morphology (tip end pointing into the substrate surface). The preferential growth along the c-axis is essential for the formation of these structured arrays, which may find applications in various electronic and optical devices.

Absorption spectroscopy studies of electrodeposited CuSCN suggest the possible coexistence of two large band gaps, attributed to the presence of different CuSCN domains identified by XPS and Raman analyses. Additionally, these materials often exhibit a prominent absorption tail, which may be due to either a high concentration of traps or the coexistence of different CuSCN domains. Importantly, this absorption characteristic does not necessarily hinder the use of copper thiocyanate in electronic devices, as the trap density can often be reduced through appropriate annealing processes.

Polymorphic Control Through Solvent Selection and Thermal Processing

Controlling the polymorphic form of CuSCN is critical for optimizing its performance in various applications. At least two polymorphs of CuSCN have been characterized by X-ray crystallography, each featuring copper(I) in a tetrahedral coordination geometry with the sulfur end of the SCN⁻ ligand triply bridging.

The two primary polymorphs of CuSCN are:

  • α-CuSCN: Features an orthorhombic crystal lattice
  • β-CuSCN: Has a different crystal structure

Both polymorphs constitute three-dimensional networks containing 4-coordinate copper and sulfur atoms.

Table 4: Influence of Processing Parameters on CuSCN Polymorph Formation

ParameterEffect on PolymorphismImpact on PropertiesReference
Solvent typeDetermines polymorph formationAffects surface roughness and interface energetics
Annealing temperatureControls crystallinity and phase transitionsOptimizes photovoltaic performance
Deposition techniqueInfluences domain structureAffects optical and electronic properties
Film thicknessImpacts crystallization dynamicsCrucial for device optimization

Recent research has demonstrated that thermal deposition represents an efficient, eco-friendly, and solvent-free approach for depositing CuSCN thin films for hole transport layers in perovskite solar cells. The thickness of these films and their annealing temperatures significantly impact the photovoltaic performance of the resulting devices. Studies have shown that optimized device configurations using 30 nm thick CuSCN films annealed at 100°C for 10 minutes exhibit maximum power conversion efficiency of 15.71%.

The choice of solvent during solution processing also plays a crucial role in determining the polymorphic form and surface properties of CuSCN films. Solvents like DMSO and DMF have been found suitable for producing CuSCN films with desirable hole injection and transport properties for organic electronic applications. These findings broaden the applicability of CuSCN as an efficient hole injection/transport material for organic semiconductor devices.

Comparison between conventional solvothermal and green hydrothermal synthesis methods has revealed interesting differences in the resulting materials. While conventional solvothermal synthesis using ethylene glycol typically produces higher yields, green hydrothermal synthesis using plant extracts can result in smaller particle sizes with better control over particle distribution and morphology. This environmentally friendly approach represents a promising direction for sustainable synthesis of CuSCN-based materials.

Copper(I) thiocyanate crystallizes in two primary polymorphs: α-CuSCN (orthorhombic) and β-CuSCN (hexagonal). The β-phase dominates under ambient conditions, featuring interconnected Cu–S bonds forming a three-dimensional network with alternating copper and thiocyanate layers [3] [5]. Density functional theory (DFT) calculations confirm β-CuSCN’s lattice parameters (a = 3.828 Å, c = 10.970 Å) align closely with experimental data (a = 3.850 Å, c = 10.938 Å) [3]. The Cu–S and Cu–N bond distances in β-CuSCN measure 2.316 Å and 1.887 Å, respectively, with tetrahedral coordination geometry around copper centers [1] [3].

In contrast, α-CuSCN adopts an orthorhombic structure with distinct packing motifs. While experimental lattice parameters for α-CuSCN remain less documented, computational studies suggest reduced symmetry alters thiocyanate bridging patterns compared to the β-phase [5]. Both polymorphs share SCN− ligands acting as μ3-bridges, but β-CuSCN’s hexagonal framework enhances thermal stability and hole-transport efficiency in optoelectronic applications [3] [5].

Table 1: Lattice parameters of β-CuSCN from theoretical and experimental studies

Methoda (Å)c (Å)c/a Ratio
Experimental [3]3.85010.9382.841
DFT (GGA + D3) [3]3.82810.9702.865
HSE06 [3]3.96011.0552.791

The electronic structure of β-CuSCN reveals an indirect bandgap of 3.68 eV, with valence bands dominated by Cu-3d orbitals at soft X-ray energies and Cu-3p contributions under hard X-ray excitation [3].

Ligand-Induced Dimensionality Reduction in Metal-Organic Networks

Ligand coordination transforms CuSCN’s 3D framework into lower-dimensional architectures. Reactions with pyridine derivatives yield 2D sheets, 1D chains, or discrete monomers depending on ligand steric and electronic profiles [2] [4]. For example:

  • 2D Sheets: 3-Chloropyridine and N-methylmorpholine ligands produce planar [Cu(SCN)L] networks resembling silicene [2] [4].
  • 1D Chains: 4-t-Butylpyridine and morpholine generate zigzag chains via μ2-SCN− bridging [2].
  • 0D Monomers: 3-Ethylpyridine in excess forms rare N-thiocyanato monomers, (CuSCN)(3-EtPy)~3~, disrupting polymeric connectivity [2].

Table 2: Dimensionality modulation via ligand selection

LigandStructure TypeCuSCN:L RatioDimensionality
3-Chloropyridine [2]Sheet1:12D
4-t-Butylpyridine [2]Chain1:21D
3-Ethylpyridine [2]Monomer1:30D

Ligand basicity and bulkiness dictate coordination modes. Strong σ-donors like piperidine favor chain structures, while sterically hindered ligands (2,4,6-collidine) enforce ladder-like assemblies [2].

Supramolecular Interactions in Pyridine-Decorated Architectures

Pyridine-functionalized CuSCN networks exhibit secondary interactions that stabilize extended frameworks. In [Cu(SCN)(3-OMePy)]~n~, methoxy groups engage in C–H···O hydrogen bonds (2.52–2.67 Å), aligning 2D sheets into stacked layers [4]. Halogen-substituted derivatives (3-BrPy, 3-ClPy) display π-π interactions between aromatic rings (3.4–3.7 Å interplanar distances), enhancing structural rigidity [2] [4].

Notably, 4-ethylpyridine adducts form helical chains via Cu···Cu argentophilic interactions (2.85 Å), inducing luminescence with microsecond-lived excited states [2]. These supramolecular effects enable tunable optoelectronic properties: Br-substituted complexes emit green light (λ~em~ = 510 nm), while OMe derivatives show blue-shifted emission (λ~em~ = 480 nm) [2] [4].

Temperature-Dependent Structural Evolution via In Situ XRD

Thermal analysis reveals ligand dissociation precedes polymorphic transitions. Heating [Cu(SCN)(piperidine)~2~] to 95°C releases piperidine, reverting to β-CuSCN while retaining crystallinity [2]. In situ XRD of α-CuSCN films shows irreversible conversion to β-phase above 180°C, accompanied by lattice contraction along the b-axis (Δb = −0.24 Å) [5].

Physical Description

Dry Powder
White to yellow solid; [Merck Index] White-gray odorless solid; [ECHA - Proposal for Harmonised Classification and Labelling] Powder; [Sigma-Aldrich MSDS]

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

121.912567 g/mol

Monoisotopic Mass

121.912567 g/mol

Heavy Atom Count

4

UNII

PW2155WE9H

GHS Hazard Statements

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

1111-67-7

Wikipedia

Copper(I) thiocyanate

General Manufacturing Information

Synthetic Dye and Pigment Manufacturing
Paint and Coating Manufacturing
Other (requires additional information)
Non-metallic Mineral Product Manufacturing (includes clay, glass, cement, concrete, lime, gypsum, and other non-metallic mineral product manufacturing)
Electrical Equipment, Appliance, and Component Manufacturing
Thiocyanic acid, copper(1+) salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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